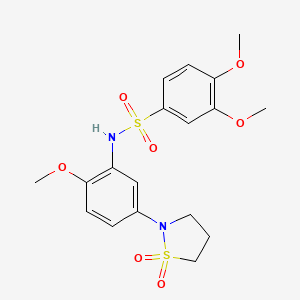

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4-dimethoxybenzenesulfonamide

説明

BenchChem offers high-quality N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4-dimethoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4-dimethoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O7S2/c1-25-16-7-5-13(20-9-4-10-28(20,21)22)11-15(16)19-29(23,24)14-6-8-17(26-2)18(12-14)27-3/h5-8,11-12,19H,4,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQUZEXAFXKMENR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division.

Mode of Action

It’s likely that it interacts with the active site of the enzyme, potentially inhibiting its activity and thus affecting cell cycle progression.

Biochemical Pathways

The inhibition of CDK2 can affect several biochemical pathways related to cell cycle progression. This includes the transition from the G1 phase to the S phase and the progression through the S phase. The downstream effects of this inhibition can lead to cell cycle arrest, which may have implications in the treatment of diseases characterized by uncontrolled cell proliferation.

生物活性

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4-dimethoxybenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its structure, synthesis, and most importantly, its biological activity, including its interactions with various molecular targets and therapeutic implications.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Isothiazolidin moiety : This contributes to the compound's reactivity and stability.

- Methoxyphenyl groups : These enhance lipophilicity and potential interactions with biological targets.

- Sulfonamide group : Known for its role in antimicrobial activity.

Molecular Formula and Weight

- Molecular Formula : C16H18N2O5S

- Molecular Weight : Approximately 350.39 g/mol

Synthesis

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4-dimethoxybenzenesulfonamide typically involves several key steps:

- Formation of the Isothiazolidine Ring : This is achieved through the reaction of a suitable precursor with sulfur dioxide.

- Amidation Reaction : The final step involves forming the amide bond between the isothiazolidine derivative and the methoxy-substituted benzene ring.

Advanced techniques such as continuous flow reactors can optimize these steps for higher yields and purity.

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a promising candidate for cancer therapy.

Anticancer Properties

The compound's ability to influence cell growth suggests potential applications in oncology. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by disrupting cell cycle progression.

Antimicrobial Activity

The sulfonamide group in the compound is associated with antimicrobial properties. It has been reported that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, which is vital for bacterial proliferation.

Case Studies

- Inhibition of CDK2 : In vitro studies demonstrated that N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4-dimethoxybenzenesulfonamide effectively inhibits CDK2 activity, leading to reduced proliferation of various cancer cell lines.

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound showed significant inhibitory effects on Gram-positive bacteria, indicating its potential as an antimicrobial agent.

Summary of Biological Activities

| Activity Type | Mechanism | Potential Applications |

|---|---|---|

| CDK2 Inhibition | Disrupts cell cycle progression | Cancer therapy |

| Antimicrobial | Inhibits folic acid synthesis | Treatment of bacterial infections |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。